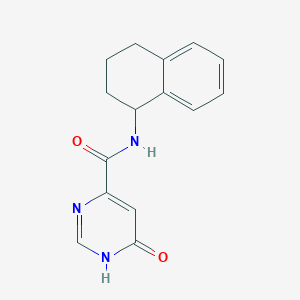

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide

Description

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a complex organic compound featuring a pyrimidine ring substituted with a hydroxy group and a tetrahydronaphthalenyl group

Properties

IUPAC Name |

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-14-8-13(16-9-17-14)15(20)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUJWABBPZSCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be synthesized by the catalytic hydrogenation of naphthalene using a nickel catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyrimidine ring would yield a dihydropyrimidine derivative .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for studying protein-ligand interactions.

Medicine: It has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and tetrahydronaphthalene derivatives. Examples include:

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds have been studied for their activity at 5-HT7 receptors.

Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: This compound shares the tetrahydronaphthalene core structure.

Uniqueness

The uniqueness of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities .

Biological Activity

6-Hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit potent antitumor properties. For instance, studies have shown that derivatives of tetrahydronaphthalene can inhibit cancer cell proliferation. A recent study reported that certain pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 1.61 ± 0.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

| This compound | TBD | TBD |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may inhibit the formation of neurotoxic amyloid beta oligomers associated with Alzheimer's disease . The proposed mechanism involves the stabilization of amyloid beta monomers, preventing their aggregation into toxic forms.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways related to apoptosis and cell proliferation. This interaction may lead to the modulation of key enzymes and receptors implicated in tumor growth and neurodegeneration.

Study on Anticancer Activity

A notable study evaluated the anticancer properties of various pyrimidine derivatives in vitro. The results indicated that compounds with a tetrahydronaphthalene core exhibited enhanced cytotoxicity against colorectal cancer cells (HT-29) compared to standard chemotherapeutics . This study highlights the potential for further development of this compound as an anticancer agent.

Neuroprotective Mechanism Exploration

Another research effort focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, leading to improved survival rates in treated cultures . This reinforces the therapeutic promise of this compound in neurodegenerative diseases.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide?

The compound can be synthesized via multi-step condensation reactions. A general approach involves coupling a pyrimidine-4-carboxylic acid derivative with a tetrahydronaphthalen-1-amine under activating agents like HATU or EDC. For example, analogous carboxamides were synthesized using nucleophilic acyl substitution, where the amine reacts with an activated ester (e.g., chloro- or thio-substituted intermediates) under basic conditions (e.g., triethylamine) in anhydrous solvents like DCM or DMF . Post-reaction purification via column chromatography or recrystallization ensures purity, with structural confirmation by -NMR and LC-MS .

Advanced Synthesis

Q. Q2. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s methodology integrates computational screening of reaction parameters (solvent, temperature) with machine learning to identify optimal conditions for similar heterocyclic systems. This approach narrows down experimental variables, such as catalyst choice or solvent polarity, improving yield and regioselectivity .

Structural Characterization

Q. Q3. What advanced spectroscopic techniques resolve ambiguities in this compound’s structural elucidation?

Beyond standard -NMR, 2D NMR techniques (e.g., -HSQC, --HMBC) clarify connectivity in complex heterocyclic systems, particularly for distinguishing tautomeric forms or regioisomers. High-resolution mass spectrometry (HRMS) with ESI or MALDI ionization confirms molecular weight, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .

Data Contradictions

Q. Q4. How should researchers address conflicting spectroscopic data between synthesis batches?

Discrepancies may arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

- Repetitive purification : Use preparative HPLC to isolate pure fractions.

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomers.

- Isotopic labeling : Track proton exchange in -labeled solvents to confirm labile protons .

Cross-validation with synthetic intermediates (e.g., isolating and characterizing reaction byproducts) can isolate the source of inconsistency .

Biological Evaluation

Q. Q5. What in vitro methodologies are recommended for assessing this compound’s bioactivity?

Standard assays include:

- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological targets) with IC determination.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines, comparing viability against controls.

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity.

Dose-response curves and positive controls (e.g., known inhibitors) validate specificity, while molecular docking provides mechanistic insights .

Regioselectivity Challenges

Q. Q6. How can regioselectivity issues during functionalization of the pyrimidine ring be addressed?

Regioselectivity in pyrimidine derivatives is influenced by electronic and steric factors. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -NH) to guide substituent placement.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to favor specific reaction pathways.

- Catalytic control : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at defined positions .

Stability and Storage

Q. Q7. What storage conditions prevent degradation of this compound?

Lyophilized samples stored at -20°C under inert gas (argon) in amber vials minimize hydrolysis and photodegradation. For solutions, use anhydrous DMSO or ethanol with stabilizers (e.g., BHT) and avoid repeated freeze-thaw cycles. Long-term stability should be monitored via periodic LC-MS analysis .

Analytical Method Development

Q. Q8. How to validate an HPLC method for quantifying this compound in complex matrices?

Method validation parameters include:

- Linearity : Calibration curves (1–100 µg/mL) with R > 0.995.

- Precision : Intraday/interday RSD < 5%.

- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively).

Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (gradient elution) and UV detection at λ = 254 nm .

Reaction Mechanism Insights

Q. Q9. What mechanistic studies elucidate the compound’s formation pathway?

Isotopic labeling (e.g., -HO) tracks oxygen incorporation in hydroxyl groups. Kinetic studies (e.g., Eyring plots) determine activation parameters, while in situ IR spectroscopy monitors intermediate formation. Computational studies (e.g., transition state modeling) identify rate-limiting steps .

Advanced Applications

Q. Q10. How is this compound utilized in drug discovery pipelines?

As a scaffold, it is functionalized for structure-activity relationship (SAR) studies. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.